molecular formula C24H18OS3 B296067 5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole

5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole

Cat. No.: B296067
M. Wt: 418.6 g/mol
InChI Key: KXEMSMLICUGYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of rhodium (I) complexes with NHC-based pincer ligands has been reported to facilitate the preparation of similar bicyclic compounds . The reaction sequence often involves head-to-tail homocoupling of terminal alkynes followed by annulation of the resulting enyne .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methoxyphenyl)-2,3-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole is unique due to its specific combination of substituents and the presence of sulfur atoms in the bicyclic ring. This gives it distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H18OS3

Molecular Weight

418.6 g/mol

IUPAC Name

7-(4-methoxyphenyl)-3,4-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene

InChI

InChI=1S/C24H18OS3/c1-25-20-14-12-17(13-15-20)21-16-22-23(18-8-4-2-5-9-18)24(27-28(22)26-21)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

KXEMSMLICUGYSM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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